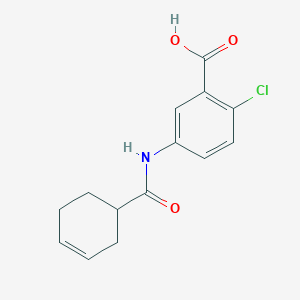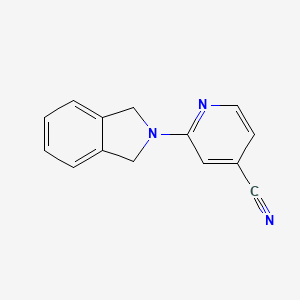
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide, also known as BTEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BTEB is a benzamide derivative that has been shown to possess anti-inflammatory and anti-cancer properties.
Scientific Research Applications
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that this compound inhibited the growth of human breast cancer cells in vitro, indicating its potential as an anti-cancer agent. Another study demonstrated that this compound had anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in human macrophages. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has a low toxicity profile, which reduces the risk of adverse effects on cells or animals used in experiments. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Future Directions
There are several future directions for research on 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide. One area of interest is its potential as an anti-cancer agent, particularly in the treatment of breast cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in cancer therapy. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Synthesis Methods
The synthesis of 3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide involves the reaction of 3-bromoaniline with 4-ethyl-5-methyl-2-thiocyanatobenzoic acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.
properties
IUPAC Name |
3-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-3-11-8(2)18-13(15-11)16-12(17)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSOSIKWPUDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
![2-[4-[1-(Cyclopropylamino)-1-oxopropan-2-yl]piperazin-1-yl]propanoic acid](/img/structure/B7560018.png)
![3-acetyl-N-[2-(methylamino)ethyl]benzenesulfonamide](/img/structure/B7560020.png)
![2-(difluoromethoxy)-N-[2-(ethylamino)ethyl]benzamide](/img/structure/B7560027.png)